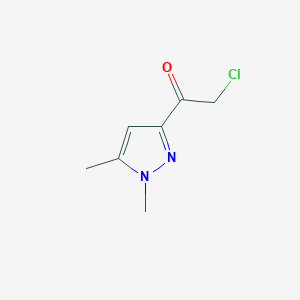
1-(1,5-diméthyl-1H-pyrazol-3-yl)-2-chloroéthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La leishmaniose, causée par des parasites Leishmania transmis par les piqûres de phlébotomes, touche des millions de personnes dans le monde. La recherche a montré que les dérivés de la 1-(1,5-diméthyl-1H-pyrazol-3-yl)-2-chloroéthan-1-one présentent une activité antileishmanienne puissante. Plus précisément, le composé 13 a démontré une activité antipromastigote supérieure, surpassant les médicaments standard tels que la miltéfosine et l'amphotéricine B désoxycholate .
- Le paludisme, transmis par des moustiques infectés par Plasmodium, reste un problème majeur de santé publique dans le monde. Le même composé est également prometteur comme agent antimalarique. Les composés 14 et 15 ont présenté des effets d'inhibition significatifs contre Plasmodium berghei, suggérant leur utilisation potentielle dans la lutte contre le paludisme .
- Les dérivés de pyrazole couplés à l'hydrazine, y compris la This compound, peuvent servir de pharmacophores précieux pour la conception d'agents antileishmaniens et antimalariques sûrs et efficaces. Leur structure unique et leurs activités biologiques en font des candidats attractifs pour le développement de médicaments .
- Les chercheurs ont confirmé les structures de ces dérivés de pyrazole en utilisant la microanalyse élémentaire, la FTIR et les techniques de RMN 1H. Ces méthodes garantissent l'identification précise des composés synthétisés .
- Les études d'amarrage moléculaire sur Lm-PTR1 (complexé avec le triméthoprime) ont confirmé la meilleure activité antileishmanienne du composé 13. Comprendre les interactions de liaison au niveau moléculaire aide à la conception et à l'optimisation des médicaments .
Activité antileishmanienne
Potentiel antimalarique
Pyrazoles couplés à l'hydrazine en tant que pharmacophores
Vérification structurale
Études d'amarrage moléculaire
Répondre à la résistance aux médicaments
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include 2-chloro-1-(1,5-dimethyl-1h-pyrazol-3-yl)ethan-1-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their observed pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .
Analyse Biochimique
Biochemical Properties
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one and acetylcholinesterase involves the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions . Excessive accumulation of acetylcholine may also result in neurotoxicity. In other cell types, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been observed to modulate cell signaling pathways, including those involved in oxidative stress and inflammation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby modulating the cellular redox state . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biological activity . Short-term studies have shown that the compound can rapidly inhibit acetylcholinesterase activity, while long-term studies indicate potential degradation and reduced efficacy. Additionally, prolonged exposure to 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodents by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, the compound can induce neurotoxicity, characterized by symptoms such as convulsions and impaired motor functions. Additionally, high doses of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may lead to oxidative stress and damage to cellular components . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolite levels and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes . The localization and accumulation of the compound in specific cellular compartments are critical for its biological activity.
Subcellular Localization
The subcellular localization of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with cytosolic enzymes and proteins . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These modifications facilitate the compound’s interaction with mitochondrial enzymes, influencing cellular energy metabolism and redox balance.
Propriétés
IUPAC Name |
2-chloro-1-(1,5-dimethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZTZOSNCEDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)
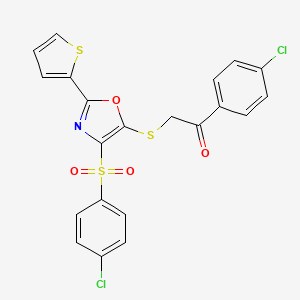
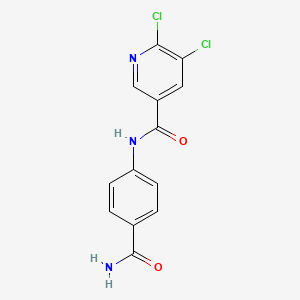

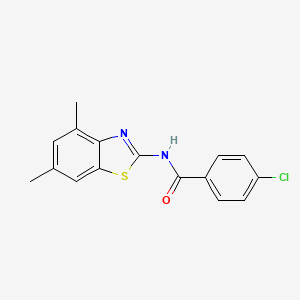
![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

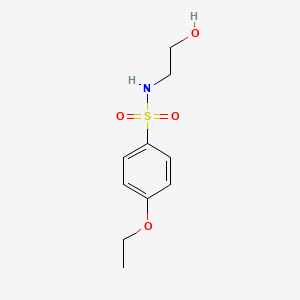
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)
![Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2593616.png)
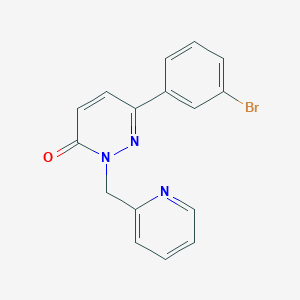
![1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B2593621.png)
